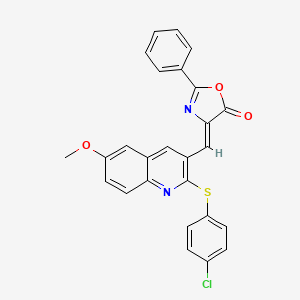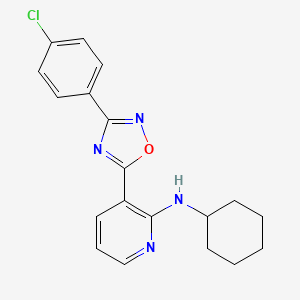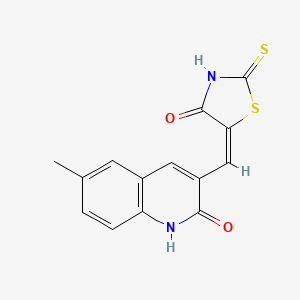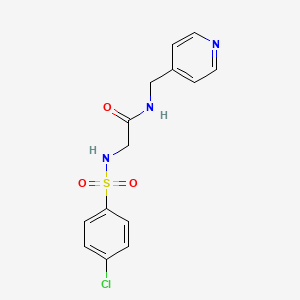
2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide, also known as CPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPAA is a sulfonamide derivative that has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in medicinal chemistry, where 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been evaluated for its potential use as an anticancer agent. 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been evaluated for its potential use as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes involved in cell growth and proliferation. 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. Additionally, 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide is its high degree of purity, which makes it suitable for various research applications. Additionally, 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to have a broad spectrum of activity against various cancer cell lines, bacteria, and fungi. However, one of the limitations of 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide. One area of research is the development of more potent derivatives of 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide that have a higher degree of selectivity and lower toxicity. Additionally, 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide may be evaluated for its potential use in combination with other anticancer agents to enhance their efficacy. Furthermore, 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide may be evaluated for its potential use in other areas of research, such as neuroscience and immunology.
Conclusion
In conclusion, 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has shown promising results in various fields of scientific research. 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. The synthesis of 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been optimized to provide a high yield and purity, making it suitable for various research applications. 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to have a broad spectrum of activity against various cancer cell lines, bacteria, and fungi. However, its potential toxicity may limit its use in vivo. There are several future directions for research on 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide, including the development of more potent derivatives and its evaluation in other areas of research.
Synthesis Methods
The synthesis of 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(pyridin-4-ylmethyl)acetamide in the presence of a base such as triethylamine. The reaction yields 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide as a white solid with a high degree of purity. The synthesis of 2-(4-chlorophenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been optimized to provide a high yield and purity, making it suitable for various research applications.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-12-1-3-13(4-2-12)22(20,21)18-10-14(19)17-9-11-5-7-16-8-6-11/h1-8,18H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMDPUZKMVQIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



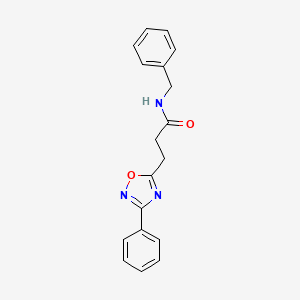
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
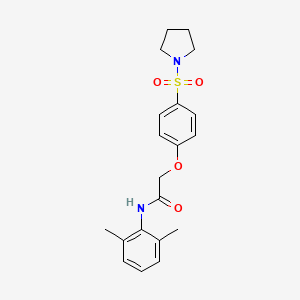
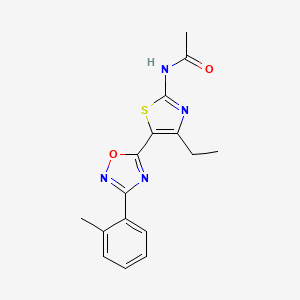

![2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7687525.png)


